molecular formula C11H17N5O2S B7186239 N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide

Cat. No.: B7186239
M. Wt: 283.35 g/mol
InChI Key: OPTYPVQVTQRZLA-UHFFFAOYSA-N
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Description

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-9(2)16-8-11(6-13-16)19(17,18)15(3)7-10-4-5-12-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTYPVQVTQRZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N(C)CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-propan-2-yl-N-(1H-pyrazol-3-ylmethyl)pyrazole-4-sulfonamide
  • N-methyl-1-propan-2-yl-N-(1H-pyrazol-4-ylmethyl)pyrazole-4-sulfonamide

Uniqueness

N-methyl-1-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the sulfonamide group also imparts distinct properties, making it a valuable compound for various applications in research and industry.

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